4-Amino-2-methylbenzonitrile
Overview
Description
4-Amino-2-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Amino-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and dyes
Safety and Hazards
Users are advised to wear personal protective equipment/face protection when handling 4-Amino-2-methylbenzonitrile. It should not come into contact with the eyes, skin, or clothing. Ingestion and inhalation should be avoided, as should dust formation . It is for R&D use only and not for medicinal, household, or other use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 4-nitro-2-methylbenzonitrile using hydrogen gas and a palladium catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 4-nitro-2-methylbenzonitrile. This process is efficient and yields high purity products. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: 4-Nitro-2-methylbenzonitrile.
Reduction: 4-Amino-2-methylbenzylamine.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbenzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neural transmission .
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 4-Amino-3-methylbenzonitrile
- 4-(Methylamino)benzonitrile
- 4-Amino-2-methylbenzamide
Comparison: 4-Amino-2-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Amino-4-methylbenzonitrile, it has a different position of the amino and methyl groups, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
4-amino-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHJWZADAWEIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429095 | |
Record name | 4-amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72115-06-1 | |
Record name | 4-amino-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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